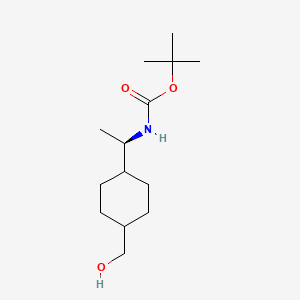

tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate

Übersicht

Beschreibung

Tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a useful research compound. Its molecular formula is C14H27NO3 and its molecular weight is 257.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 257.19909372 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is a carbamate derivative , and carbamates are known to interact with various biological targets, including enzymes and receptors. The specific target would depend on the structure and functional groups of the compound.

Mode of Action

Carbamates in general are known to interact with their targets through the carbamate group, which can form stable but reversible bonds with amino acid residues in the target proteins . The specific mode of action would depend on the structure of the compound and the nature of its target.

Biochemical Pathways

For example, some carbamates inhibit the enzyme acetylcholinesterase, affecting the cholinergic pathway .

Pharmacokinetics

Carbamates are generally well absorbed and distributed in the body, and they are metabolized primarily in the liver .

Result of Action

For example, carbamates that inhibit acetylcholinesterase can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the stability of carbamates can be affected by the pH of the environment, with higher stability observed at neutral to slightly acidic pH .

Biochemische Analyse

Biochemical Properties

It is known that tert-butyl carbamates are used in the synthesis of N-Boc-protected anilines . They are also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Molecular Mechanism

It is known that the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Biologische Aktivität

tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chemical compound with significant potential in medicinal chemistry, particularly as a cyclic dependent kinase inhibitor. Its unique structure, characterized by a tert-butyl group, a hydroxymethyl group attached to a cyclohexyl ring, and an ethyl carbamate moiety, positions it as a versatile building block in organic synthesis and drug development.

- Molecular Formula : C14H27NO3

- Molecular Weight : 257.37 g/mol

- CAS Number : 672314-62-4

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities, particularly in the context of cancer therapy and inflammation modulation. The compound has been identified as a candidate for inhibition of cell proliferation through its action on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

The compound interacts with various biological targets, including enzymes involved in cell cycle regulation. Preliminary studies suggest that it may inhibit CDK activity, thus potentially influencing tumor growth and progression.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | Similar hydroxymethyl and carbamate groups | Potentially similar kinase inhibition |

| tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Aminomethyl instead of hydroxymethyl | Different biological profile |

| tert-Butyl (4-hydroxycyclohexyl)carbamate | Lacks ethyl substitution | May exhibit different solubility and reactivity |

| tert-butyl (cis-4-hydroxycyclohexyl)carbamate | Cis configuration affects sterics | Variations in binding affinity |

Study 1: Inhibition of Cyclin-Dependent Kinases

A study evaluated the inhibitory effects of this compound on CDK6. The results indicated that the compound binds to the kinase-inactive conformation, influencing its activity and selectivity against other kinases. This interaction is crucial for developing targeted therapies in oncology.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chemical compound with applications in medicinal chemistry and organic synthesis. It has a molecular formula of C13H25NO3 and a molecular weight of approximately 241.35 g/mol.

Scientific Applications

Organic Synthesis this compound is a building block in organic synthesis and is used in palladium-catalyzed synthesis of N-Boc-protected anilines. It can be used to form diverse derivatives.

Enzymatic Kinetic Resolution The compound is used as a key intermediate in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which is achieved via a lipase-catalyzed transesterification reaction. This enzymatic process can show enantioselectivity (E > 200). The (R)- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate are easily transformed into the corresponding (R)- and (S)-1-(2-aminophenyl)ethanols.

Medicinal Chemistry Research suggests that this compound may have potential biological activities and has been studied for its role as a cyclic dependent kinase inhibitor, suggesting its utility in cancer therapy by inhibiting cell proliferation. Additionally, compounds with similar structures have shown promise in modulating biological pathways related to inflammation and neuroprotection.

Interaction Studies Interaction studies with this compound have shown potential binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in cell cycle regulation, potentially influencing their activity and providing insights into therapeutic mechanisms.

Structural Comparison

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | Similar hydroxymethyl and carbamate groups | Potentially similar kinase inhibition |

| tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Aminomethyl instead of hydroxymethyl | Different biological profile |

| tert-Butyl (4-hydroxycyclohexyl)carbamate | Lacks ethyl substitution | May exhibit different solubility and reactivity |

| tert-butyl (cis-4-hydroxycyclohexyl)carbamate | Cis configuration affects sterics | Variations in binding affinity |

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-11(9-16)6-8-12/h10-12,16H,5-9H2,1-4H3,(H,15,17)/t10-,11?,12?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAWRTRJAJDVTC-VOMCLLRMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101129177 | |

| Record name | Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101129177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672314-62-4 | |

| Record name | Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672314-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101129177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.